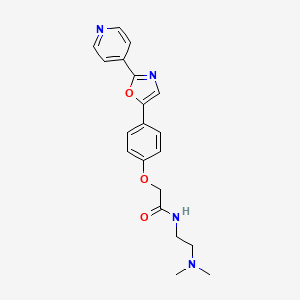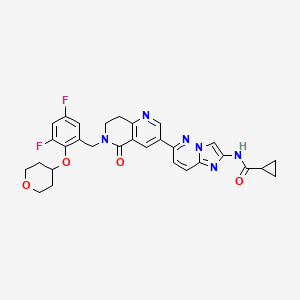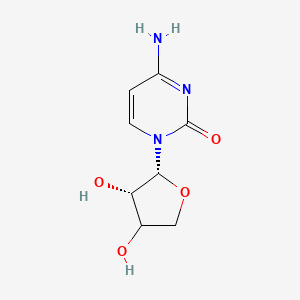![molecular formula C24H23F2N3O2 B12408083 2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protease-Activated Receptor-1 antagonist?2 is a compound that inhibits the activity of Protease-Activated Receptor-1, a G-protein-coupled receptor activated by thrombin. This receptor plays a crucial role in thrombin-mediated platelet aggregation, making it a promising target for antithrombotic therapies .
Métodos De Preparación
The synthesis of Protease-Activated Receptor-1 antagonist?2 involves borrowing the chiral fragment of andrographolide, a natural molecule from Andrographis paniculata. The synthetic route includes several steps of chemical reactions to produce natural product/synthesis hybrids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Protease-Activated Receptor-1 antagonist?2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Protease-Activated Receptor-1 antagonist?2 has a wide range of scientific research applications:
Mecanismo De Acción
Protease-Activated Receptor-1 antagonist?2 exerts its effects by inhibiting the activity of Protease-Activated Receptor-1. This receptor is activated by thrombin, which cleaves the receptor’s extracellular domain, leading to the activation of intracellular signaling pathways. By blocking this activation, Protease-Activated Receptor-1 antagonist?2 prevents thrombin-mediated platelet aggregation and reduces the risk of thrombotic events .
Comparación Con Compuestos Similares
Protease-Activated Receptor-1 antagonist?2 is unique compared to other similar compounds due to its specific mechanism of action and its ability to inhibit thrombin-mediated platelet aggregation without interfering with other thrombin functions. Similar compounds include:
Octahydrocyclopenta[c]pyridine: Another Protease-Activated Receptor-1 antagonist with high potency and moderate metabolic stability.
These compounds share similar targets but differ in their chemical structures and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C24H23F2N3O2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H23F2N3O2/c1-14-19(21-15(2)31-22(30)23(21,28)13-24(14,25)26)10-9-18-8-7-17(12-29-18)20-6-4-3-5-16(20)11-27/h3-10,12,14-15,19,21H,13,28H2,1-2H3/b10-9+/t14-,15+,19-,21-,23-/m0/s1 |
Clave InChI |
QSPXDRZNKJEHEU-KJQHQIRPSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]2[C@H](OC(=O)[C@@]2(CC1(F)F)N)C)/C=C/C3=NC=C(C=C3)C4=CC=CC=C4C#N |
SMILES canónico |
CC1C(C2C(OC(=O)C2(CC1(F)F)N)C)C=CC3=NC=C(C=C3)C4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)




